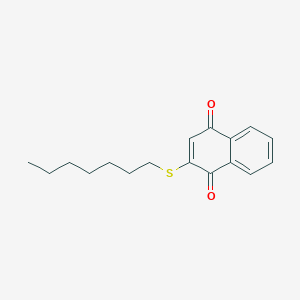

2-(Heptylsulfanyl)naphthalene-1,4-dione

Description

Properties

CAS No. |

89478-13-7 |

|---|---|

Molecular Formula |

C17H20O2S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-heptylsulfanylnaphthalene-1,4-dione |

InChI |

InChI=1S/C17H20O2S/c1-2-3-4-5-8-11-20-16-12-15(18)13-9-6-7-10-14(13)17(16)19/h6-7,9-10,12H,2-5,8,11H2,1H3 |

InChI Key |

KUCKSRCSUFUNKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with heptylthiol. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

- Dissolve 1,4-naphthoquinone in dichloromethane.

- Add heptylthiol and triethylamine to the solution.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Heptylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can convert the quinone moiety to hydroquinone.

Substitution: Nucleophilic substitution reactions can occur at the quinone positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-(Heptylsulfanyl)naphthalene-1,4-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Heptylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the heptylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations :

- Sulfanyl vs. Alkoxy/Amino: Sulfanyl derivatives exhibit higher lipophilicity (logP ~3.1 for similar compounds) compared to alkoxy (logP ~1.5) and amino (logP ~2.0) analogs, influencing bioavailability .

- Chain Length: Longer alkyl chains (e.g., heptyl, undecyl) improve membrane penetration but may reduce solubility. For example, 2-(ethylthio) derivatives show moderate yields (73%), while steric hindrance in bulky substituents (e.g., naphthylamino) drastically lowers yields (1%) .

- Crystallography: Planar naphthoquinone cores are common, with sulfanyl and alkoxy derivatives favoring C–H⋯O and π–π interactions, whereas amino substituents introduce steric distortions .

Key Observations :

- Sulfanyl Derivatives : Exhibit potent anticancer activity (IC₅₀ ~1–10 µM) due to redox cycling and DNA intercalation. Shorter chains (e.g., ethylthio) show higher potency than longer chains, likely due to balanced lipophilicity and solubility .

- Amino Derivatives: Moderate activity (IC₅₀ ~11 µM) attributed to hydrogen bonding with biological targets. Bulky substituents (e.g., benzyl) reduce efficacy .

- Alkoxy Derivatives : Primarily antimicrobial, with methoxy derivatives disrupting biofilm formation at low concentrations .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties

| Property | 2-(Heptylsulfanyl)naphthalene-1,4-dione | 2-Methoxynaphthalene-1,4-dione | 2-(Benzylamino)naphthalene-1,4-dione |

|---|---|---|---|

| logP | ~4.5 (predicted) | 1.5 | 2.8 |

| Solubility (mg/mL) | <0.1 (aqueous) | 2.3 | 0.5 |

| Melting Point (°C) | Not reported | 180–185 | 160–165 |

Key Observations :

- Lipophilicity: Sulfanyl derivatives (logP ~3–4.5) are more lipophilic than alkoxy or amino analogs, favoring cellular uptake but complicating formulation .

- Solubility : Methoxy derivatives exhibit higher aqueous solubility, making them preferable for hydrophilic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(heptylsulfanyl)naphthalene-1,4-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-bromo-1,4-naphthoquinone with heptylthiol in ethanol under reflux. To enhance yields, consider:

- Using excess heptylthiol (1.5–2.0 equivalents) to drive the reaction .

- Employing catalysts like [cinnamylPdCl]₂ (5%) in surfactant-mediated systems (e.g., sodium lauryl sulfate) to improve regioselectivity and reduce side products .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Identify the heptylsulfanyl chain protons (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and naphthoquinone aromatic protons (δ 6.8–8.2 ppm) .

- 13C-NMR : Confirm the carbonyl groups (δ 180–185 ppm) and sulfur-linked carbon (δ 35–45 ppm) .

- Mass Spectrometry (UPLC-MS) : Use electrospray ionization (ESI) to detect the molecular ion peak (expected m/z ≈ 316.4 for C₁₇H₂₀O₂S) .

Q. What in vitro assays are suitable for preliminary toxicological screening of this compound?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2, HEK293) to assess IC₅₀ values .

- Oxidative Stress : Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence in macrophage models .

- Metabolic Stability : Perform microsomal incubation (e.g., rat liver microsomes) to evaluate phase I/II metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Dose-Response Validation : Replicate studies using standardized doses (e.g., 1–100 µM for in vitro, 10–200 mg/kg for in vivo) to identify threshold effects .

- Model-Specific Factors : Account for differences in membrane permeability (e.g., blood-brain barrier for neuroprotective assays) or species-specific metabolic pathways .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics to identify off-target effects or compensatory pathways .

Q. What strategies improve the regioselectivity of substitutions in naphthalene-1,4-dione derivatives?

- Methodological Answer :

- Directed Metalation : Use Pd-catalyzed C–S bond formation to direct substitutions to the 2-position, minimizing 3-position byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient quinone positions .

- Computational Modeling : Apply DFT calculations to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced neuroprotective or antimicrobial activity?

- Methodological Answer :

- Functional Group Modulation : Replace the heptylsulfanyl group with trifluoromethylthio (–SCF₃) to enhance lipophilicity and blood-brain barrier penetration .

- Hybridization : Combine with aminopyrazole or chromenone moieties to target multiple pathways (e.g., acetylcholinesterase and ROS scavenging) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for Keap1/Nrf2 or fungal CYP51 .

Q. What experimental approaches validate the mechanism of action in neuroprotection or antimicrobial activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.